N-(2-ethoxyphenyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
This compound is a triazole-thioacetamide derivative featuring a 2-ethoxyphenyl group attached to the acetamide nitrogen and a 1H-indol-3-yl substituent on the triazole ring. The indole moiety introduces aromatic bulk and hydrogen-bonding capacity, which may enhance receptor binding specificity compared to simpler heterocycles like pyridine or thiophene.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2S/c1-3-27-21(16-13-23-17-10-6-5-9-15(16)17)25-26-22(27)30-14-20(28)24-18-11-7-8-12-19(18)29-4-2/h5-13,23H,3-4,14H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSDHFQAJRCIST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2OCC)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound features several notable structural components:
- Ethoxyphenyl moiety : Contributes to lipophilicity and potential interactions with biological membranes.
- Triazole ring : Known for its role in various pharmacological activities, including antifungal and anticancer properties.
- Indole structure : Associated with a wide range of biological activities, including neuroprotective effects.
The molecular formula of this compound is C₁₈H₁₈N₄O₂S, with a molecular weight of approximately 487.6 g/mol .
Anticancer Properties
Preliminary studies indicate that this compound exhibits significant anticancer activity. Research has shown that compounds with similar structures can induce apoptosis in cancer cells and disrupt microtubule formation, leading to cell cycle arrest. For instance, related triazole derivatives have demonstrated IC50 values ranging from 27.3 μM to 52 nM against various cancer cell lines .
The proposed mechanism of action for this compound involves:
- Inhibition of tubulin polymerization , leading to mitotic arrest.
- Induction of apoptosis through activation of caspase pathways.
- Interaction with specific receptors or enzymes , which may modulate signaling pathways involved in cell growth and survival.
Binding Affinities
Interaction studies suggest that this compound has favorable binding affinities with various biological targets. Computational docking studies have indicated potential binding conformations that support its therapeutic applications .
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-Chlorophenyl)-2-(4-(3,4-dichlorophenyl)-5-(1,3-dimethylpurin derivatives | Triazole-based | Anticancer activity |
| 2-{[5-(p-tolylamino)ethyl]-4-phenyldihydrotriazoles | Triazole ring | Antioxidant properties |
| N-(6-Nitrobenzothiazol)-2-[[(4-phenyldihydrotriazoles]thio]acetamide | Thioether linkage | Antimicrobial activity |
This table illustrates the diverse biological activities associated with similar compounds, highlighting the unique potential of this compound due to its specific functional groups .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of related triazole derivatives:
- Study on Antiproliferative Activity : A series of triazole compounds were synthesized and evaluated for their antiproliferative effects on breast cancer cell lines (MCF7 and MDA-MB231). The findings revealed significant G2/M phase arrest and apoptosis induction .
- Mechanistic Insights : Research has indicated that mercapto-substituted 1,2,4-triazoles exhibit chemopreventive effects against cancer through modulation of metabolic enzymes .
- Antioxidant Properties : Some derivatives demonstrated antioxidant activity alongside anticancer effects, suggesting a multifaceted therapeutic profile .
Comparison with Similar Compounds
Structural Analogues and Activity Profiles
The following table summarizes key structural analogs and their functional differences:
Key Structural and Functional Insights:
R1 Substituent Variations: The 2-ethoxyphenyl group in the target compound differs from the 4-alkylphenyl groups (e.g., 4-ethyl in VUAA1, 4-butyl in OLC15). Bromophenyl () introduces steric bulk and electron-withdrawing effects, which could alter receptor binding kinetics .
R3 Heterocycle Differences: The 1H-indol-3-yl group in the target compound contrasts with pyridinyl (VUAA1, OLC15) or furyl () substituents. Pyridinyl positional isomers: 3-pyridinyl (VUAA1) vs. 2-pyridinyl (OLC15) significantly affect activity, with 3-pyridinyl favoring agonist behavior and 2-pyridinyl linked to antagonism .
Activity Modulation: Minor structural changes can switch agonist/antagonist functions. For example, replacing 4-ethylphenyl (VUAA1) with 4-butylphenyl (OLC15) converts an agonist into an antagonist . The target compound’s indole group may introduce novel allosteric effects, but empirical validation is required.
Notes:
- The indole group in the target compound may complicate synthesis due to its sensitivity to oxidation, requiring inert conditions.
- VUAA1 is synthesized via established protocols (e.g., Max Planck Institute) and stored in DMSO for experimental use .
- Allyl-substituted analogs () show variable yields (50–83%), influenced by substituent electronic effects .
Pharmacological and Toxicological Considerations
- Bromophenyl Analogues (): Increased molecular weight (407.3 g/mol) and halogen presence may raise toxicity concerns .
Q & A
(Basic) What are the key considerations for optimizing the synthesis of this compound to improve yield?
To enhance synthetic efficiency, prioritize reaction conditions such as solvent polarity (e.g., ethanol or DMF), reflux duration (1–3 hours), and stoichiometric ratios of intermediates like chloroacetamide derivatives. Catalytic bases (e.g., NaOH or KOH) improve nucleophilic substitution at the triazole-thiol group. Purification via recrystallization (ethanol/water mixtures) and monitoring with TLC/NMR ensures product integrity .
(Basic) Which spectroscopic methods are most reliable for structural confirmation?
Use a combination of 1H/13C NMR (in DMSO-d6 or CDCl3) to identify protons from the ethoxyphenyl (δ 6.8–7.4 ppm), indole (δ 7.1–7.9 ppm), and acetamide (δ 2.1–2.5 ppm) groups. FT-IR confirms thioether (C–S, ~650 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) bonds. HRMS validates molecular weight (expected ~450–470 g/mol) .
(Basic) What in vitro assays are standard for evaluating biological activity?
- Antimicrobial : Broth microdilution (MIC/MBC) against S. aureus or E. coli .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with IC50 determination .
- Enzyme inhibition : Kinase or protease inhibition assays using fluorescence/quenching readouts .
(Advanced) How can researchers resolve contradictions in reported bioactivity data for triazole-indole-acetamide derivatives?
Discrepancies often arise from structural variations (e.g., substituents on phenyl or triazole groups). Systematic approaches include:
-
Comparative SAR tables :
Substituent (Position) Observed Activity Reference Ethyl (R1) vs. Allyl (R1) Altered pharmacokinetics Indole (R2) vs. Thiophene (R2) Enhanced antimicrobial potency -
Dose-response reevaluation under standardized conditions (pH, cell lines) .
(Advanced) What methodologies assess the compound’s stability under physiological conditions?
- pH stability : Incubate in buffers (pH 2–9) for 24–48 hours; monitor degradation via HPLC .
- Thermal stability : TGA/DSC analysis (25–300°C) identifies decomposition points .
- Light sensitivity : UV-Vis spectroscopy under UVA/UVB exposure .
(Advanced) Which computational strategies predict target binding affinity?
- Molecular docking (AutoDock Vina) against homology models of kinases or GPCRs .
- MD simulations (GROMACS) to assess binding stability over 100 ns trajectories .
- QSAR models using descriptors like logP, polar surface area, and H-bond donors .
(Advanced) How do structural modifications impact pharmacological selectivity?
- Electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring enhance antimicrobial activity but reduce solubility .
- Indole substitution (e.g., 5-bromo-indole) improves anticancer activity by increasing DNA intercalation .
- Triazole N-alkylation modulates metabolic stability (e.g., ethyl > methyl for prolonged half-life) .
(Advanced) What challenges arise in multi-step synthesis scale-up?
- Intermediate purification : Column chromatography becomes impractical; switch to fractional crystallization .
- Byproduct formation : Optimize reaction time/temperature to minimize thiol oxidation (e.g., use N2 atmosphere) .
- Catalyst selection : Transition from homogeneous (e.g., NaOH) to heterogeneous catalysts (e.g., Amberlyst-15) for recyclability .
(Advanced) How can formulation improve bioavailability for in vivo studies?
- Nanoparticulate systems : Use PLGA or liposomes (particle size <200 nm) to enhance aqueous solubility .
- Prodrug design : Introduce phosphate esters at the acetamide group for pH-dependent release .
- Co-crystallization : Improve thermal stability with co-formers like succinic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
